molecular formula C9H7ClN2 B595148 3-Chloroisoquinolin-7-amine CAS No. 1374651-87-2

3-Chloroisoquinolin-7-amine

Cat. No.: B595148
CAS No.: 1374651-87-2
M. Wt: 178.619
InChI Key: HLIMWNSGXCNTHV-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-7-amine is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the seventh position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinolin-7-amine can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by amination. For instance, 3-chloroisoquinoline can be synthesized by the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3-chloroisoquinoline can then be subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine or amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines, and secondary amines are used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoisoquinolin-7-amine: Similar structure with a bromine atom instead of chlorine.

    3-Fluoroisoquinolin-7-amine: Similar structure with a fluorine atom instead of chlorine.

    3-Iodoisoquinolin-7-amine: Similar structure with an iodine atom instead of chlorine.

Uniqueness

3-Chloroisoquinolin-7-amine is unique due to its specific electronic and steric properties imparted by the chlorine atom. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

3-chloroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMWNSGXCNTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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